molecular formula C11H12O3 B8666727 1-(Hydroxymethyl)cyclopropyl benzoate

1-(Hydroxymethyl)cyclopropyl benzoate

Cat. No. B8666727
M. Wt: 192.21 g/mol
InChI Key: PAEVZTMHVRVJDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08232294B2

Procedure details

To a mixture of 1-((tetrahydro-2H-pyran-2-yloxy)methyl)cyclopropyl benzoate (2 g, 7.2 mmol) in 30 mL of MeOH was added PPTS (2.7 g, 10.8 mmol, Aldrich) at rt. The reaction mixture was stirred at rt overnight, then concentrated and purified by a silica gel column chromatography (4:1 (v/v) petroleum ether/EtOAc) to afford the title compound as colorless oil (1.2 g, 87%).
Name
1-((tetrahydro-2H-pyran-2-yloxy)methyl)cyclopropyl benzoate
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
2.7 g
Type
reactant
Reaction Step Two
Yield
87%

Identifiers

REACTION_CXSMILES
[C:1]([O:9][C:10]1([CH2:13][O:14]C2CCCCO2)[CH2:12][CH2:11]1)(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.CC1C=CC(S([O-])(=O)=O)=CC=1.C1C=C[NH+]=CC=1>CO>[C:1]([O:9][C:10]1([CH2:13][OH:14])[CH2:12][CH2:11]1)(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
1-((tetrahydro-2H-pyran-2-yloxy)methyl)cyclopropyl benzoate
Quantity
2 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OC1(CC1)COC1OCCCC1
Name
Quantity
30 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
2.7 g
Type
reactant
Smiles
CC1=CC=C(C=C1)S(=O)(=O)[O-].C1=CC=[NH+]C=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at rt overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified by a silica gel column chromatography (4:1 (v/v) petroleum ether/EtOAc)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C1=CC=CC=C1)(=O)OC1(CC1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 1.2 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 86.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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